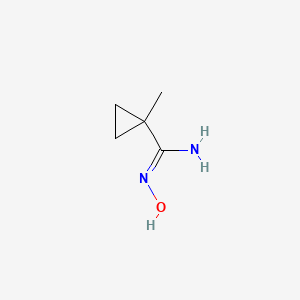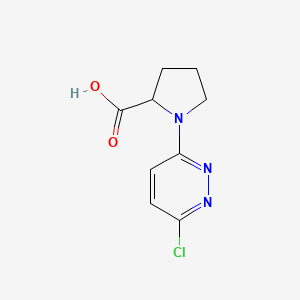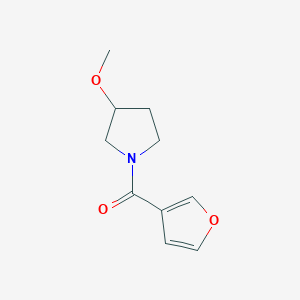
N'-Hydroxy-1-methylcyclopropane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-Hydroxy-1-methylcyclopropane-1-carboximidamide” is a chemical compound with the CAS Number: 1899834-43-5 . It has a molecular weight of 114.15 . The IUPAC name for this compound is (1-methylcyclopropyl) (nitroso)methanamine .
Molecular Structure Analysis
The InChI code for “N’-Hydroxy-1-methylcyclopropane-1-carboximidamide” is1S/C5H10N2O/c1-5(2-3-5)4(6)7-8/h4H,2-3,6H2,1H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“N’-Hydroxy-1-methylcyclopropane-1-carboximidamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Ethylene Inhibition in Plants
N'-Hydroxy-1-methylcyclopropane-1-carboximidamide, related to 1-Methylcyclopropene (1-MCP), is significant in plant biology for its role in inhibiting ethylene's effects. Ethylene is a plant hormone responsible for ripening and senescence. Studies have shown that compounds like 1-MCP can effectively prevent ethylene's action in various fruits, vegetables, and floricultural crops, thereby extending shelf life and maintaining quality. This application is particularly valuable in post-harvest management of agricultural produce, where controlling ethylene's effects can significantly reduce spoilage and waste (Sisler, Dupille, & Serek, 1996; Blankenship & Dole, 2003).
Synthetic Applications in Chemistry
Compounds structurally related to this compound have been explored for their synthetic utility in organic chemistry. For instance, donor-acceptor-substituted cyclopropanes, which share a cyclopropane core with this compound, are versatile building blocks. They are used in the synthesis of polyfunctional compounds, certain carbocycles, and heterocyclic systems, showcasing the broad utility of cyclopropane derivatives in constructing complex molecular architectures (Reissig, 1988).
Enzymatic Studies and Biochemical Applications
Enzymes that interact with cyclopropane-containing compounds, similar to this compound, have been subjects of biochemical studies. These include investigations into the mechanisms of enzymes like 1-aminocyclopropane-1-carboxylate deaminase from Pseudomonas sp., which acts on cyclopropane substrates. Such studies contribute to our understanding of enzymatic processes involving cyclopropane derivatives and their potential applications in biotechnology and pharmaceuticals (Walsh et al., 1981).
Safety and Hazards
Propiedades
IUPAC Name |
N'-hydroxy-1-methylcyclopropane-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)4(6)7-8/h8H,2-3H2,1H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKBRZCNKAYJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)
![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2601222.png)
![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)
![Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2601226.png)
![7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)

![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)
![(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601232.png)
![N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2601234.png)


